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molecular formula C9H7ClN2O2 B1622255 5-(2-Chloro-acetyl)-1,3-dihydro-benzoimidazol-2-one CAS No. 93202-41-6

5-(2-Chloro-acetyl)-1,3-dihydro-benzoimidazol-2-one

Cat. No. B1622255
M. Wt: 210.62 g/mol
InChI Key: XVJCMNPIXOVPIA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05698553

Procedure details

from 5-(2-(3-benzylpiperidino)-1-oxoethyl)-2,3-dihydrobenzimidazol-2-one ("K"; obtainable by reaction of 2,3-dihydrobenzimidazol-2-one with chloroacetyl chloride to give 5-chloroacetyl-2,3-dihydrobenzimidazol-2-one ("L"), then reaction with 3-benzylpiperidine):
Name
5-(2-(3-benzylpiperidino)-1-oxoethyl)-2,3-dihydrobenzimidazol-2-one
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
C(C1CCCN([CH2:14][C:15]([C:17]2[CH:26]=[CH:25][C:20]3[NH:21][C:22](=[O:24])[NH:23][C:19]=3[CH:18]=2)=[O:16])C1)C1C=CC=CC=1.N1C2C=CC=CC=2NC1=O.[Cl:37]CC(Cl)=O>>[Cl:37][CH2:14][C:15]([C:17]1[CH:26]=[CH:25][C:20]2[NH:21][C:22](=[O:24])[NH:23][C:19]=2[CH:18]=1)=[O:16]

Inputs

Step One
Name
5-(2-(3-benzylpiperidino)-1-oxoethyl)-2,3-dihydrobenzimidazol-2-one
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C1=CC=CC=C1)C1CN(CCC1)CC(=O)C1=CC2=C(NC(N2)=O)C=C1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N1C(NC2=C1C=CC=C2)=O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClCC(=O)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
ClCC(=O)C1=CC2=C(NC(N2)=O)C=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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